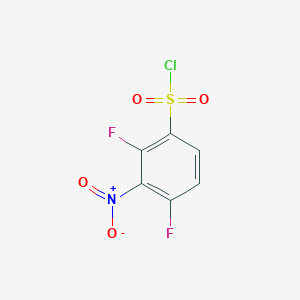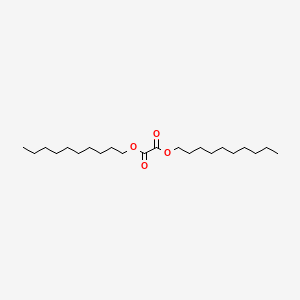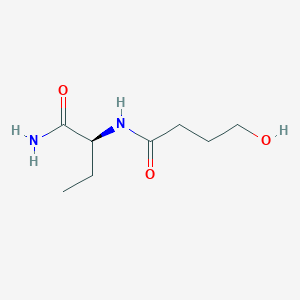
Ring-opened hydroxy levetiracetam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ring-opened hydroxy levetiracetam is a derivative of levetiracetam, an active pharmaceutical ingredient widely used to treat epilepsy. Levetiracetam is known for its effectiveness in controlling seizures and its unique mechanism of action. The ring-opened hydroxy form of levetiracetam is a metabolite that results from the opening of the pyrrolidinone ring during metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ring-opened hydroxy levetiracetam involves the enzymatic dynamic kinetic resolution and anodic oxidation of levetiracetam. The process begins with the hydration of racemic nitrile to (S)-pyrrolidine-1-yl butaneamide using nitrile hydratase variants . This is followed by a ruthenium-catalyzed oxidation to produce levetiracetam . The ring-opening occurs during the metabolism of levetiracetam, where the pyrrolidinone ring is hydrolyzed .
Industrial Production Methods
Industrial production of levetiracetam typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade levetiracetam. The ring-opened hydroxy form is not typically produced industrially but is studied as a metabolite.
Analyse Des Réactions Chimiques
Types of Reactions
Ring-opened hydroxy levetiracetam undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different metabolites.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ring-opened hydroxy levetiracetam has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of levetiracetam and its derivatives.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of levetiracetam.
Industry: It is used in the development of new pharmaceutical formulations and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of ring-opened hydroxy levetiracetam involves its interaction with synaptic vesicle protein 2A (SV2A), similar to levetiracetam . This interaction modulates neurotransmitter release and exocytosis, contributing to its anticonvulsant effects . Additionally, it affects intraneuronal calcium levels and GABAergic system, providing neuroprotective and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levetiracetam: The parent compound, used as an antiepileptic drug.
Piracetam: Another pyrrolidine derivative with nootropic effects.
Brivaracetam: A similar compound with a higher affinity for SV2A.
Uniqueness
Ring-opened hydroxy levetiracetam is unique due to its specific metabolic pathway and its role as a metabolite of levetiracetam. Its interactions with SV2A and other molecular targets provide distinct pharmacological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(2S)-2-(4-hydroxybutanoylamino)butanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-7(12)4-3-5-11/h6,11H,2-5H2,1H3,(H2,9,13)(H,10,12)/t6-/m0/s1 |
Clé InChI |
ZGIMRWMZOPFQMV-LURJTMIESA-N |
SMILES isomérique |
CC[C@@H](C(=O)N)NC(=O)CCCO |
SMILES canonique |
CCC(C(=O)N)NC(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



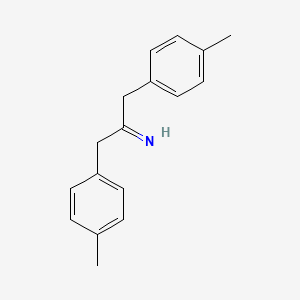
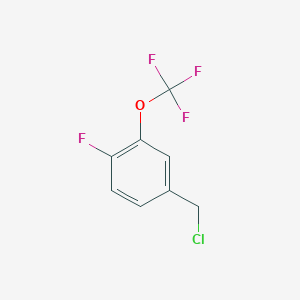

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
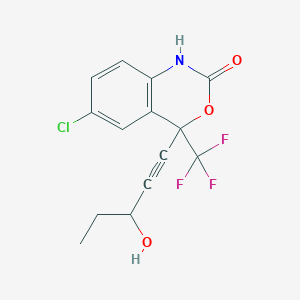
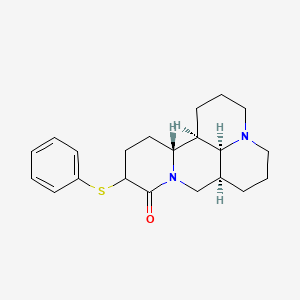
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
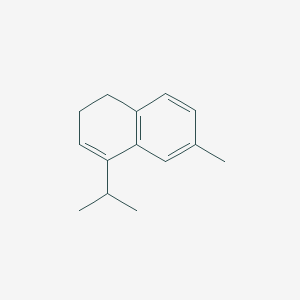
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
